molecular formula C8H12O B1147779 2,4-Octadienal CAS No. 30361-28-5

2,4-Octadienal

Cat. No.: B1147779
CAS No.: 30361-28-5
M. Wt: 124.182
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Description

(E,E)-2,4-Octadienal is a fatty aldehyde.
2,4-Octadienal is a natural product found in Thalassiosira rotula with data available.

Mechanism of Action

Target of Action

It has been suggested that it may interact with various cellular components, particularly the cell membrane and mitochondria . In a related compound, it was found to interact with the Nuclear receptor coactivator 2, Retinoic acid receptor RXR-beta, and Oxysterols receptor LXR-alpha .

Mode of Action

It is suggested that it exerts inhibitory activity by acting on multiple targets, especially on the cell membrane and mitochondria . It may induce oxidative stress, inhibit antioxidant enzyme and ATPase activity, and increase cell membrane permeability .

Biochemical Pathways

The biochemical pathways influenced by 2,4-Octadienal are mainly related to carbohydrate metabolism, energy metabolism, and the cell membrane . It has been shown to significantly downregulate antioxidant activity and energy metabolism, including antioxidant enzymes and ATP generation, and upregulate membrane-destabilizing activity, such as phospholipid synthesis and degradation .

Pharmacokinetics

In a related compound, it was found that the compound appeared in the serum after 30 minutes of oral administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is the inhibition of certain organisms. For instance, it has been shown to have a strong inhibitory effect against Phytophthora nicotianae, an oomycete pathogen of global significance threatening many important crops . It reduces the relative abundance of Oomycota in rhizosphere soil .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been suggested that it may act as an environmental signal preventing attachment of cells to unsuitable habitat . Furthermore, it has been shown that the presence of this compound in the environment can influence the composition of microbial communities .

Biochemical Analysis

Biochemical Properties

2,4-Octadienal plays a significant role in biochemical reactions, particularly in lipid oxidation processes. It interacts with various enzymes and proteins, including myofibrillar proteins, which are crucial for muscle function . The interaction between this compound and these proteins involves hydrophobic interactions and hydrogen bonding, leading to changes in protein conformation and function . Additionally, this compound is involved in the formation of Schiff bases, which are important in the cross-linking of proteins and other biomolecules .

Cellular Effects

This compound has been shown to exert cytotoxic effects on various cell types. It can induce apoptosis, inhibit cytoskeleton organization, and reduce the rate of phagocytosis in oyster haemocytes . In copepod embryos and larvae, this compound causes cell division arrest and apoptotic cell degradation . These effects are attributed to the compound’s non-specific chemical reactivity towards nucleophilic biomolecules, leading to deregulation of cell homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s interaction with myofibrillar proteins involves hydrophobic interactions and hydrogen bonding, which alter the protein’s conformation and induce oxidative degradation . This interaction also affects the metabolism of amino acids such as arginine, proline, alanine, aspartate, and glutamate, leading to the production of key volatile compounds associated with protein flavor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its reactivity and interaction with biomolecules . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including sustained inhibition of cytoskeleton organization and promotion of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial activity. At high doses, this compound can cause toxic or adverse effects, including cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including lipid oxidation and amino acid metabolism. It interacts with enzymes such as lipoxygenases, which catalyze the oxidation of polyunsaturated fatty acids to produce reactive aldehydes like this compound . The compound also affects metabolic flux and metabolite levels, influencing the biosynthesis of arginine and other amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound is influenced by its hydrophobic nature, which allows it to readily diffuse through lipid membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell . These modifications can affect the compound’s reactivity and interaction with other biomolecules, ultimately influencing its biochemical effects.

Properties

IUPAC Name

(2E,4E)-octa-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-8H,2-3H2,1H3/b5-4+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVATNQISMINCX-YTXTXJHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885475
Record name (2E,4E)-2,4-Octadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; fatty, green, sour aroma
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

67.00 °C. @ 0.40 mm Hg
Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; miscible in fats, soluble (in ethanol)
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832-0.839
Record name trans,trans-2,4-Octadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1172/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

30361-28-5, 5577-44-6, 38743-20-3
Record name E,E-2,4-Octadienal
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Record name 2,4-Octadienal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Octadienal, (2E,4E)-
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Record name Octadienal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Octadienal, (2E,4E)-
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Record name (2E,4E)-2,4-Octadienal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-octa-2,4-dienal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.574
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Record name 2,4-Octadienal
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Record name 2,4-OCTADIENAL, (2E,4E)-
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Record name (E,E)-2,4-Octadienal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031686
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is the characteristic aroma of 2,4-octadienal, and in which food products is it commonly found?

A1: this compound possesses a distinct cucumber-like aroma. [] It is a key contributor to the aroma profile of cooked mussels, [] Beijing roast duck, [] and is found in cooked meat of farmed obscure puffer. [] Additionally, it is found in raisins, contributing to their unique flavor profile. []

Q2: How does the presence of this compound in white tea vary with the season of harvest?

A2: Research indicates that spring-picked white tea exhibits a higher concentration of this compound compared to autumn-picked white tea, contributing to a stronger flowery and fresh aroma. []

Q3: How does this compound interact with cellular systems to exert its antioxidative effects?

A3: this compound, along with other fragrant unsaturated aldehydes, can activate the Keap1/Nrf2 pathway. [] This activation leads to the upregulation of thioredoxin, a crucial antioxidant enzyme, thereby enhancing cellular defense against oxidative stress. []

Q4: Can this compound be considered a potential therapeutic agent for oxidative stress-related conditions?

A4: While this compound exhibits promising antioxidative properties in vitro by inducing thioredoxin expression and protecting against hydrogen peroxide-induced cytotoxicity, [] further research, including in vivo studies and clinical trials, is needed to explore its therapeutic potential.

Q5: What are the primary sources of this compound in biological systems?

A5: this compound is produced by various organisms, including:

  • Phytoplankton: Diatoms like Skeletonema marinoi release this compound as a particulate compound, which can dissolve in water, particularly during bloom decline. []
  • Insects: The common bed bug, Cimex lectularius, utilizes this compound as a component of its aggregation pheromone. []
  • Plants: this compound is present in plants and can be transferred to dairy products like Ragusano cheese when cows graze on specific plants. []

Q6: How does lipid oxidation contribute to the formation of this compound in food systems?

A6: this compound can form in food products through the oxidation of unsaturated fatty acids, particularly linoleic acid. [, , ] This process is accelerated during heating, such as in frying oils, contributing to the characteristic deep-fried odor. []

Q7: Can you elaborate on the specific steps involved in the formation of this compound from linoleic acid during the heating of oils?

A7: Heating triolein, a triacylglycerol containing oleic acid, leads to the formation of this compound, even though it is not directly derived from oleic acid. [] This occurs through a multi-step process:* Thermal decomposition of triolein produces hydroperoxides, epoxides, keto, and dimeric compounds.* These compounds further degrade to form 2-alkenals.* 2-Alkenals undergo hydroperoxidation and/or hydroxylation followed by dehydration, ultimately yielding this compound.

Q8: What analytical techniques are commonly employed for the identification and quantification of this compound in various matrices?

A8: Several methods are used to analyze this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for separating, identifying, and quantifying this compound in complex mixtures, like those found in food products, biological samples, and environmental samples. [, , , , ]
  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This method is particularly useful for analyzing volatile compounds like this compound in food and biological samples. [, ]
  • Olfactometry: Techniques like aroma extract dilution analysis (AEDA) and dynamic headspace dilution analysis (DHDA) are used to evaluate the sensory impact of this compound and other odor-active compounds. [, ]

Q9: What is the known toxicity profile of this compound?

A9: While this compound is generally recognized as safe for consumption in food, research suggests it may exhibit toxic effects at higher concentrations. Studies on the sea urchin Echinometra mathaei demonstrated that this compound negatively affects larval development in a dose-dependent manner. []

Q10: Are there any regulations regarding the use of this compound in food and flavorings?

A10: The European Food Safety Authority (EFSA) conducted a safety evaluation of α,β‐unsaturated aliphatic aldehydes, including this compound. [] Based on the available data, the Panel concluded that the concern for genotoxicity could be ruled out, allowing these substances, including this compound, to be evaluated using the Procedure for the evaluation of flavouring substances. []

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